molecular formula C8H8N4O B372169 3-Hydrazinoquinoxalin-2-ol CAS No. 31595-63-8

3-Hydrazinoquinoxalin-2-ol

Cat. No.: B372169
CAS No.: 31595-63-8
M. Wt: 176.18g/mol
InChI Key: OLKUCGPQWNWDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinoquinoxalin-2-ol can be synthesized through the condensation of 2,3-dihydroxyquinoxaline with hydrazine hydrate. The reaction typically involves refluxing the dihydroxy derivative with hydrazine hydrate at elevated temperatures . Another method involves the reaction of 3-hydrazinylquinoxalin-2(1H)-one with various hydroxyimino compounds in acetic acid at 50-55°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinoquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form various bioactive compounds through condensation and cyclocondensation reactions. Its versatility in organic synthesis and potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

3-hydrazinyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUCGPQWNWDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?

A1: 3-Hydrazinylquinoxalin-2-ol (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

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